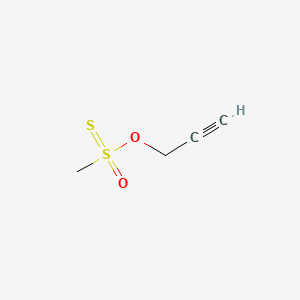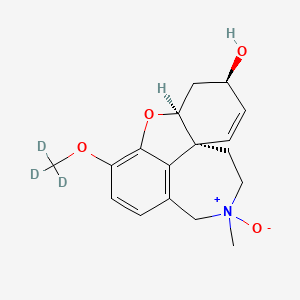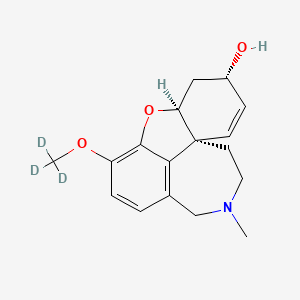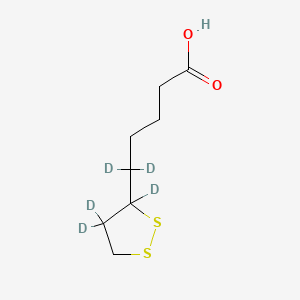
Propargyl methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl methanethiosulfonate is an organosulfur compound that features a propargyl group attached to a methanethiosulfonate moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and scientific research.
Mechanism of Action
Target of Action
Propargyl Methanethiosulfonate is a thiol reactant that forms mixed disulfides . It specifically and rapidly reacts with thiols . It is used to probe the structures of the ACh receptor channel, the GABA receptor channel, and the lactose permease .
Mode of Action
The compound interacts with its targets through a process known as propargylation . This involves the introduction of the propargyl group into small-molecule building blocks, opening up new synthetic pathways for further elaboration . The reaction pathway involves an η 3 -allenylmetal intermediate, which gives a (σ-allenylic)metal complex as well as a (σ-propargylic)metal complex . The attack of a nucleophile on these complexes affords different derivatives .
Biochemical Pathways
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .
Result of Action
The result of the propargylation reaction is the formation of more elaborate and complex structures . The product outcome is highly dependent on catalyst loading . The propargyl group’s introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Biochemical Analysis
Biochemical Properties
Propargyl methanethiosulfonate, due to the presence of a propargyl group, can be visualized by different techniques, including Raman and fluorescence imaging . The propargyl group has been reported to induce the secretion of sAPPα and increased MAPK phosphorylation .
Cellular Effects
This compound has been found to have cytotoxic activity against HepG2, LU-1, and Hela human cancer cell lines . This indicates that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The presence of a propargyl group in bioactive molecules has been reported to contribute significantly to the development of pharmaceuticals for the treatment of Parkinson’s or Alzheimer’s diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl methanethiosulfonate can be synthesized through the nucleophilic substitution of propargyl alcohols with methanethiosulfonate reagents. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of methanethiosulfonate to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Propargyl methanethiosulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions are common, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted propargyl derivatives.
Scientific Research Applications
Propargyl methanethiosulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Propargyl bromide: Another propargylating agent used in organic synthesis.
Propargyl chloride: Similar to propargyl bromide but with different reactivity and applications.
Propargyl alcohol: A precursor in the synthesis of various propargyl derivatives.
Uniqueness: Propargyl methanethiosulfonate is unique due to its methanethiosulfonate moiety, which imparts distinct reactivity and allows for specific modifications of thiol-containing molecules. This makes it particularly valuable in biochemical and medicinal research .
Properties
IUPAC Name |
methyl-oxo-prop-2-ynoxy-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S2/c1-3-4-6-8(2,5)7/h1H,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOQOUQQSZCWJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703719 |
Source


|
| Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-65-2 |
Source


|
| Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)





![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)


![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
